molecular formula C50H68N14O10 B069708 PT-141(Bremelanotide) CAS No. 189691-06-3

PT-141(Bremelanotide)

Número de catálogo B069708
Número CAS: 189691-06-3
Peso molecular: 1025.2 g/mol
Clave InChI: FFHBJDQSGDNCIV-MFVUMRCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PT-141, also known as Bremelanotide, is a synthetic peptide that was originally developed as a potential treatment for sexual dysfunction . It is a heavily modified synthetic derivative of alpha-melanocyte-stimulating hormone . PT-141 has been tested in clinical trials as a treatment for both male and female hypoactive sexual desire disorder and acute hemorrhage .


Synthesis Analysis

PT-141 was developed from the tanning peptide Melanotan 2, a variant of a peptide hormone naturally produced in the body and known as an Alpha-Melanocyte stimulating hormone . This hormone is responsible for stimulating melanogenesis .


Molecular Structure Analysis

PT-141 (Bremelanotide) is a research cyclic peptide whose scientific study on animal test subjects is primarily tied to potentially positive effects relating to hemorrhagic shock and reperfusion injury . It contains a molecular mass of 1025.2, and carries a molecular formula of C50H68N14O10 .

Aplicaciones Científicas De Investigación

Treatment of Hypoactive Sexual Desire Disorder (HSDD)

Bremelanotide (Vyleesi™) is a melanocortin receptor agonist that has been approved in the USA for the treatment of premenopausal women with acquired, generalized hypoactive sexual desire disorder (HSDD). This disorder is characterized by low sexual desire that causes marked distress or interpersonal difficulty .

Modulation of Brain Pathways Involved in Sexual Response

Bremelanotide is a synthetic peptide analogue of the neuropeptide hormone alpha melanocyte-stimulating hormone (α-MSH) with high affinity for the melanocortin type 4 receptor, which is thought to be important for sexual function. This gives it the potential to modulate brain pathways involved in sexual response .

Treatment of Female Sexual Dysfunction (FSD)

Female sexual dysfunction (FSD) is a multifactorial, multidimensional medical condition with few treatment options. FSD comprises a range of disorders, including HSDD, female sexual arousal disorder (FSAD), and sexual pain, which adversely affect physical health and emotional well-being. Bremelanotide has shown potential for use in ameliorating FSD associated with loss of desire .

Reduction of Self-Consciousness and Increase of Self-Imagery

A recent study using functional MRI showed that Bremelanotide acts on relevant dopamine brain centers to reduce self-consciousness, increase self-imagery, and sensitize women with HSDD to erotic stimuli .

Treatment of Obesity

Bremelanotide, a melanocortin receptor 4 agonist (MCR4), has been cleared by the U.S. Food and Drug Administration (FDA) for the treatment of obesity. A Phase 2 clinical study is expected to start in 2024, evaluating the safety and efficacy of Bremelanotide, co-administered with tirzepatide (GLP1/GIP) in obese patients .

Weight Loss Maintenance

Research and emerging clinical data indicate that combining an MCR4 agonist like Bremelanotide with incretin therapeutics like tirzepatide may result in synergistic effects on weight loss, allowing for increased weight loss at lower and better-tolerated doses .

Mecanismo De Acción

Target of Action

Bremelanotide, also known as PT-141, is a synthetic peptide that primarily targets melanocortin receptors in the brain . These receptors, specifically MC1R, MC3R, MC4R, MC5R, and MC2R, play a crucial role in various physiological functions . Among these, MC4R is particularly significant as it is involved in sexual function and behavior .

Mode of Action

Bremelanotide acts as an agonist of melanocortin receptors . It binds to these receptors, especially MC4R, leading to their activation . The exact mechanism by which this agonism translates into a clinical effect is still under investigation .

Biochemical Pathways

The activation of melanocortin receptors by Bremelanotide influences several biochemical pathways. MC3R and MC4R, found in the hypothalamus, are involved in food intake and energy homeostasis . The activation of these receptors by Bremelanotide could potentially influence these pathways.

Pharmacokinetics

Bremelanotide is administered via subcutaneous injection, and its bioavailability is approximately 100% . It is metabolized through the hydrolysis of peptide bonds . The elimination half-life of Bremelanotide is about 2.7 hours, and it is excreted through urine (64.8%) and feces (22.8%) .

Result of Action

The primary result of Bremelanotide’s action is the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . By activating melanocortin receptors, Bremelanotide may increase libido and enhance sexual response . .

Action Environment

The action of Bremelanotide is primarily within the central nervous system

Safety and Hazards

PT-141 is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In the case of severe liver or kidney impairment, Bremelanotide should be used with caution . Bremelanotide should not be used by patients with known cardiovascular conditions or uncontrolled hypertension .

Direcciones Futuras

As the research on PT-141 peptide continues to evolve, there is immense potential for this compound to make a significant impact in the medical field . With its multifaceted therapeutic effects, PT-141 has the potential to address unmet medical needs in sexual health, weight management, and inflammatory conditions .

Propiedades

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHBJDQSGDNCIV-MFVUMRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893711
Record name Bremelanotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms.
Record name Bremelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bremelanotide

CAS RN

189691-06-3
Record name Bremelanotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bremelanotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PT-141(Bremelanotide)
Reactant of Route 2
PT-141(Bremelanotide)
Reactant of Route 3
PT-141(Bremelanotide)
Reactant of Route 4
PT-141(Bremelanotide)
Reactant of Route 5
Reactant of Route 5
PT-141(Bremelanotide)
Reactant of Route 6
PT-141(Bremelanotide)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.